D-4-aminophenylglycine

Description

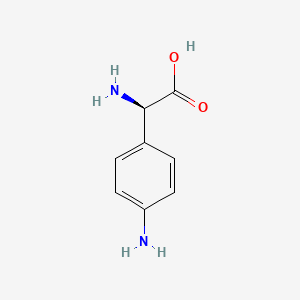

D-4-Aminophenylglycine is a chiral, non-proteinogenic amino acid characterized by a phenylglycine backbone with an amino (-NH₂) group substituted at the para position of the aromatic ring. Its structure is defined by the (R)-configuration at the alpha carbon, making it the D-enantiomer. This compound is part of a broader class of para-substituted phenylglycine derivatives, which are pivotal in pharmaceutical synthesis, particularly as intermediates for antibiotics and chiral building blocks in organic chemistry .

Properties

IUPAC Name |

(2R)-2-amino-2-(4-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASNXLDNAKYSG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529852 | |

| Record name | (2R)-Amino(4-aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35619-39-7 | |

| Record name | (2R)-Amino(4-aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid typically involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-aminophenyl)acetic acid may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-aminophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

D-4-aminophenylglycine (D-4-APG) is a compound with significant applications in various scientific research fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Neuropharmacology

D-4-APG has been investigated for its potential as a modulator of glutamate receptors, specifically NMDA receptors. It has shown promise in studies related to:

- Pain Management : Research indicates that D-4-APG can inhibit pain pathways by acting on NMDA receptors, which are involved in the transmission of pain signals .

- Neuroprotection : The compound has been noted for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Peptidomimetics Development

D-4-APG has been utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. Applications include:

- Agonists for Receptor Activation : D-4-APG derivatives have been developed as small molecule agonists for various receptors, including MrgC and MrgC11, showing significant potency compared to other compounds .

| Compound | Receptor | Potency (pEC50) |

|---|---|---|

| D-4-APG Derivative 24b | rat MrgC | 6.3 |

| D-4-APG Derivative 24a | mouse MrgC11 | 5.5 |

Cancer Research

Recent studies have explored the application of D-4-APG in cancer research, particularly its role as an anti-cancer agent:

- Inhibition of Tumor Growth : D-4-APG has been shown to inhibit the proliferation of certain cancer cell lines by modulating apoptotic pathways .

Drug Design and Development

D-4-APG serves as a scaffold for drug design due to its ability to mimic natural amino acids while providing unique binding properties:

- Enhanced Binding Affinity : Modifications of D-4-APG have led to compounds with improved binding affinities for target proteins, making them suitable candidates for further drug development .

Case Study 1: Pain Modulation

A study published in Nature demonstrated that D-4-APG effectively reduced pain responses in animal models by acting on NMDA receptors. The findings indicated a significant reduction in pain perception when administered prior to nociceptive stimuli .

Case Study 2: Neuroprotection

In a study focusing on neurodegenerative diseases, researchers found that D-4-APG exhibited protective effects on neuronal cells exposed to oxidative stress. The results suggested that the compound could mitigate cell death through its antioxidant properties .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings

D-4-Chlorophenylglycine :

- Widely used in synthesizing β-lactam antibiotics. The chlorine atom enhances lipophilicity, improving membrane permeability in drug formulations .

- Available as a hydrochloride salt (CAS 108392-76-3), indicating compatibility with aqueous reactions .

D-4-Fluorophenylglycine :

- Fluorine’s electronegativity increases the compound’s stability against oxidative degradation, making it valuable in prolonged-action pharmaceuticals .

D-4-Hydroxyphenylglycine :

- The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents. Used in glycopeptide antibiotics and enzyme substrate studies .

Methyl Esters (e.g., Methyl D-4-hydroxyphenylglycinate) :

Challenges in Comparative Analysis

- Data Variability: Limited melting point and solubility data for D-4-aminophenylglycine hinder direct comparisons. Analogs like D-4-hydroxyphenylglycine have better-characterized profiles .

- Synthesis and Stability: Chloro and fluoro derivatives may require specialized handling due to halogen reactivity, whereas hydroxyl and amino groups pose challenges in redox-sensitive environments .

Biological Activity

D-4-Aminophenylglycine (D-4-APG) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of D-4-APG, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

D-4-Aminophenylglycine is an amino acid derivative with the molecular formula . Its structure consists of a phenyl ring substituted with an amino group at the para position and a glycine moiety. This unique configuration contributes to its biological activity.

D-4-APG exhibits various mechanisms through which it exerts its biological effects:

- Receptor Agonism : D-4-APG has been studied for its agonistic effects on specific receptors, notably the Mas-related G protein-coupled receptors (MrgX1, MrgC, and MrgC11). In vitro studies demonstrated that D-4-APG and its derivatives act as selective agonists, influencing pain modulation and inflammatory responses .

- Antidiabetic Activity : Research indicates that derivatives of D-4-APG stimulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Some compounds derived from D-4-APG exhibited PPAR agonist activity exceeding 58% relative to pioglitazone, suggesting potential applications in diabetes management .

- Antibacterial Properties : D-4-APG has also been implicated in antibacterial activity. Studies have shown that it can inhibit bacterial growth through mechanisms similar to sulfonamide drugs, which interfere with folate synthesis in bacteria .

Table 1: Summary of Biological Activities of D-4-Aminophenylglycine Derivatives

Notable Research Findings

- Agonistic Activity : A study highlighted that D-4-APG derivatives exhibited significant agonist activity at Mrg receptors across species, indicating their potential use in pain management therapies .

- Diabetes Research : Another investigation into the antidiabetic properties of D-4-APG found that certain derivatives could serve as lead compounds for developing new antidiabetic medications due to their ability to activate PPARs effectively .

- Antibacterial Studies : The antibacterial efficacy of D-4-APG was compared with traditional sulfonamides, revealing similar mechanisms of action that could be exploited in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.